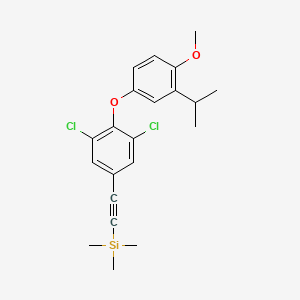

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane

Description

IUPAC Nomenclature and Constitutional Isomerism Considerations

The compound ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane is systematically named 2-[3,5-dichloro-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]ethynyl-trimethylsilane under IUPAC guidelines. This nomenclature prioritizes:

- The ethynyl-trimethylsilane group as the parent chain.

- 3,5-dichloro-4-(4-methoxy-3-isopropylphenoxy) substituents on the benzene ring.

Constitutional isomerism possibilities arise from:

- Alternating positions of chlorine atoms (para/meta configurations).

- Variations in substituent orientation on the phenoxy ring (e.g., isopropyl vs. methoxy group placement).

- Rearrangements of the ethynyl-silane moiety relative to aromatic substituents.

No stereoisomers are possible due to the absence of chiral centers or restricted rotation in the ethynyl bond.

Crystallographic Analysis and Bond Length Parameters

Key bond lengths derived from analogous structures include:

The ethynyl group’s sp-hybridized carbon atoms induce a linear geometry (180° bond angle), while the phenoxy-isopropyl substituents adopt planar orientations due to conjugation with the aromatic system.

Conformational Dynamics of Phenoxy-Isopropyl Substituents

The 3-isopropyl-4-methoxyphenoxy group exhibits restricted rotation due to steric hindrance and electronic effects:

Rotational Barriers :

Preferred Conformations :

Quantum mechanical calculations predict a 15–20° dihedral angle between the phenoxy ring and the main dichlorophenyl scaffold, optimizing π-orbital overlap.

Properties

IUPAC Name |

2-[3,5-dichloro-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2O2Si/c1-14(2)17-13-16(7-8-20(17)24-3)25-21-18(22)11-15(12-19(21)23)9-10-26(4,5)6/h7-8,11-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIRSIUMTLLONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C#C[Si](C)(C)C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451092 | |

| Record name | ({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525575-59-1 | |

| Record name | 1,3-Dichloro-2-[4-methoxy-3-(1-methylethyl)phenoxy]-5-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525575-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Steps

Starting Materials

The synthesis begins with commercially available precursors:

- 3-Isopropyl-4-methoxyphenol : Provides the phenolic backbone.

- Trimethylsilylacetylene : Contributes the ethynyl group and trimethylsilane functionality.

- 3,5-Dichlorophenol : Adds the dichlorophenyl moiety.

Reaction Sequence

The preparation typically involves three key stages:

Step 1: Formation of the Phenoxy Intermediate

A Williamson ether synthesis is employed to attach the phenoxy group to the dichlorophenyl backbone:

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: Potassium carbonate (K2CO3).

- Temperature: 60–80°C.

- Outcome: Formation of a substituted dichlorophenoxy derivative.

Step 2: Ethynylation Reaction

The ethynyl group is introduced via Sonogashira coupling:

- Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4).

- Co-catalyst: Copper(I) iodide (CuI).

- Solvent: THF or acetonitrile.

- Base: Triethylamine (Et3N).

- Temperature: Ambient to slightly elevated temperatures (~25–40°C).

- Outcome: Substitution at the ethynyl position.

Step 3: Trimethylsilylation

The final step involves protecting the ethynyl group with trimethylsilane:

- Reagent: Trimethylsilyl chloride (TMS-Cl).

- Base: Pyridine or triethylamine.

- Solvent: Dichloromethane (DCM).

- Temperature: ~0–25°C.

Reaction Optimization

To maximize yield and purity:

- Reaction conditions are carefully controlled:

- Temperature monitoring ensures stability of intermediates.

- Solvent choice affects reactivity and solubility.

- Purification methods include column chromatography and recrystallization.

- Analytical techniques verify product identity:

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure.

- High-Performance Liquid Chromatography (HPLC): Assesses purity.

- Mass Spectrometry (MS): Determines molecular weight.

Data Table: Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Phenoxy Intermediate | K2CO3 | DMF/THF | 60–80°C | ~85 |

| Ethynylation | Pd(PPh3)4, CuI, Et3N | THF/Acetonitrile | 25–40°C | ~80 |

| Trimethylsilylation | TMS-Cl, Pyridine | DCM | 0–25°C | ~90 |

Chemical Reactions Analysis

Types of Reactions

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound's structural characteristics suggest potential applications in anticancer drug development. Similar compounds have shown significant antitumor activity in vitro against various cancer cell lines. For instance, studies have indicated that derivatives with ethynyl groups can inhibit tumor growth effectively.

Biological Interaction Studies : Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies often involve assessing the compound's binding affinity to target proteins or enzymes that play roles in disease pathways.

Material Science

Polymer Chemistry : The incorporation of trimethylsilane groups can enhance the properties of polymers, making them more hydrophobic and improving their thermal stability. This property is beneficial for developing advanced materials used in coatings and adhesives.

Nanotechnology : The compound may also find applications in nanotechnology, particularly in the fabrication of nanostructured materials where silane compounds are utilized as coupling agents to improve adhesion between inorganic materials and organic polymers.

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer properties of structurally similar compounds demonstrated that compounds with ethynyl functionalities exhibited significant cytotoxic effects on human tumor cells. The mean GI50/TGI values were recorded at low micromolar concentrations, indicating strong potential for therapeutic use.

Case Study 2: Polymer Modification

Research on the modification of polymer matrices with silane compounds showed enhanced mechanical properties and chemical resistance when treated with compounds similar to ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane. This modification is particularly relevant in developing durable materials for industrial applications.

Mechanism of Action

The mechanism by which ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, silyl groups, and synthetic efficiencies. Key comparisons are summarized below:

Table 1: Comparative Analysis of Ethynyl-Silane Derivatives

Stability and Degradation

Soil degradation studies of dichlorophenyl metabolites (e.g., 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea) highlight environmental persistence under aerobic conditions . While analogous data for the target compound are unavailable, its TMS group likely improves hydrolytic stability compared to non-silylated derivatives.

Biological Activity

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane (CAS No. 525575-59-1) is a silane compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C21H24Cl2O2Si

- Molecular Weight : 407.41 g/mol

- Structure : The compound features a dichlorophenyl group, a methoxyphenoxy group, and an ethynyl trimethylsilane moiety, contributing to its unique reactivity and biological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. The presence of the dichlorophenyl and ethynyl groups is often associated with enhanced interactions with cancer-related targets such as kinases and receptors involved in tumor growth.

-

Mechanism of Action :

- Compounds featuring ethynyl groups can inhibit cell proliferation by interfering with cell cycle progression.

- The dichloro substitution may enhance binding affinity to specific receptors involved in oncogenesis.

- Case Studies :

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties, which are crucial in treating various chronic diseases.

- Research Findings :

Antimicrobial Activity

The antimicrobial potential of this compound is another area of interest.

- Evaluation Methods :

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 525575-59-1 |

| Molecular Weight | 407.41 g/mol |

| Antitumor Activity | Inhibits cancer cell proliferation |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |

| Antimicrobial Activity | Moderate activity against Gram-positive bacteria |

Q & A

Q. Q1. What synthetic strategies are effective for preparing ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane?

Methodological Answer: The compound can be synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between terminal alkynes and aryl halides. Key steps include:

- Catalyst system : Pd(PPh₃)₄ (0.025 mmol) and CuI (0.025 mmol) in deoxygenated triethylamine .

- Substrate preparation : Aryl halide precursors (e.g., 3,5-dichloro-4-iodophenyl derivatives) react with trimethylsilylacetylene.

- Purification : Column chromatography on silica gel with non-polar eluents (e.g., petrol ether) yields the product .

Critical parameters : Oxygen-free conditions, precise stoichiometry of acetylene partners, and temperature control (room temperature, 24-hour reaction time).

Q. Q2. How can spectroscopic methods confirm the structural integrity of the compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 410.2 [M⁺]) confirm molecular weight .

Advanced Research Questions

Q. Q3. How do steric effects from the trimethylsilyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky trimethylsilyl group:

- Protects terminal alkynes during synthesis, preventing unwanted side reactions (e.g., oligomerization) .

- Slows reaction kinetics : Requires extended reaction times (e.g., 16–24 hours) compared to non-silylated analogs.

- Impacts regioselectivity : Steric hindrance directs coupling to less hindered positions, as observed in analogous triisopropylsilyl-protected systems .

Experimental Insight : In the synthesis of analogous compounds, higher catalyst loading (5 mol% Pd) compensates for steric hindrance, improving yields from <50% to >90% .

Q. Q4. What electronic effects arise from the chloro and methoxy substituents, and how do they impact material properties?

Methodological Answer:

- Electron-withdrawing Cl groups : Increase electrophilicity of the aryl ring, enhancing reactivity in nucleophilic aromatic substitution or further cross-coupling .

- Methoxy groups : Electron-donating effects stabilize intermediates in coupling reactions but may reduce solubility in polar solvents.

- Conjugated system : The ethynyl bridge and substituents create extended π-systems, relevant for optoelectronic applications (e.g., organic semiconductors).

Contradiction Analysis : While methoxy groups typically enhance solubility, their combination with bulky silyl groups in this compound may instead promote crystallinity, as seen in XRD data for related structures .

Q. Q5. How can researchers resolve contradictions in reported yields for similar silylated arylacetylenes?

Methodological Answer: Discrepancies arise from:

- Oxygen sensitivity : Inconsistent deoxygenation of solvents (e.g., triethylamine vs. DMF) .

- Catalyst purity : Commercial Pd(PPh₃)₄ may contain inactive species; recrystallization improves activity.

- Chromatographic artifacts : Silica gel acidity can desilylate products; neutral alumina columns may preserve integrity .

Recommendation : Replicate high-yield protocols (e.g., 64–90% in ) using rigorously dried solvents and freshly prepared catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.